molecular formula C16H13ClO4 B12848893 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid

Cat. No.: B12848893
M. Wt: 304.72 g/mol
InChI Key: BCJRWOGHIGVWAR-UHFFFAOYSA-N
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Description

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is a benzoic acid derivative characterized by a chloromethyl-substituted benzoyloxy methyl group at the para position of the aromatic ring. This compound’s structure combines a reactive chloromethyl group with ester and carboxylic acid functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its synthesis typically involves esterification or Friedel-Crafts reactions, as evidenced by analogous compounds in the literature .

Properties

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

4-[[4-(chloromethyl)benzoyl]oxymethyl]benzoic acid

InChI

InChI=1S/C16H13ClO4/c17-9-11-1-7-14(8-2-11)16(20)21-10-12-3-5-13(6-4-12)15(18)19/h1-8H,9-10H2,(H,18,19)

InChI Key

BCJRWOGHIGVWAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)CCl)C(=O)O

Origin of Product

United States

Preparation Methods

Chlorination Step

  • Raw Material: 4-xylyl alcohol.
  • Catalysts: Dibenzoyl peroxide and triethanolamine.
  • Process: Chlorine gas is introduced slowly (100–500 mL/min) into a reaction mixture containing 4-xylyl alcohol, dibenzoyl peroxide (0.001–0.005 times the mass of 4-xylyl alcohol), and triethanolamine (0.4 times the mass of dibenzoyl peroxide).
  • Temperature: Maintained between 60–105°C.
  • Monitoring: Gas chromatography (GC) is used to track the reaction progress, stopping chlorine introduction when 4-hydroxymethyl benzyl dichloride content is ≤0.05%.
  • Outcome: Formation of chlorinated intermediate, mainly 4-chloromethyl benzyl chloride crude product.

Hydrolysis Step

  • Process: The chlorinated liquid is heated to 50–80°C, and water is added dropwise slowly to hydrolyze the crude product.
  • Monitoring: GC tracks the decrease of 4-chloromethyl benzyl chloride to ≤0.05%.
  • By-products: Minor formation (<5%) of 4-hydroxymethyl-benzoic acid, which can be used as a raw material in subsequent steps.
  • Outcome: Hydrolyzed intermediate ready for acylation.

Acylation Step

  • Reagents: Oxalyl chloride (≥95% purity) and DMF as catalyst.
  • Solvent: Ether is added to the hydrolyzed mixture.
  • Process: Oxalyl chloride is added dropwise at room temperature at a controlled rate (~100 g/h) with stirring.
  • Duration: Reaction proceeds for 12–14 hours, monitored by GC until 4-chloromethyl benzoic acid chloride content reaches ~96%.
  • Workup: Ether and excess oxalyl chloride are recovered by normal pressure distillation; the remaining system is neutralized with 5% aqueous caustic soda to pH 7–8, then layered and organic phase is vacuum distilled (6 mmHg) at 126–128°C to isolate the product.
  • Yield and Purity: Yields range from 88.1% to 90.1%, with purity above 99.3%.
  • The use of dibenzoyl peroxide and triethanolamine effectively inhibits unwanted phenyl ring chlorination, reducing by-products such as dichlorinated or polychlorinated species.
  • Controlling chlorine feed rate and reaction temperature is critical to maximize yield and purity.
  • Hydrolysis step is optimized by slow water addition and temperature control to minimize side reactions.
  • DMF catalysis in acylation enhances reaction rate and product purity.
  • Recycling of solvents and reagents (ether, oxalyl chloride) improves cost efficiency and environmental impact.
Step Conditions Key Reagents & Catalysts Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Chlorination Chlorine gas feed 100–500 mL/min Dibenzoyl peroxide, triethanolamine 60–105 ~12 N/A N/A GC monitored; ≤0.05% 4-hydroxymethyl benzyl dichloride
Hydrolysis Water added dropwise Water 50–80 19–21 N/A N/A ≤0.05% 4-chloromethyl benzyl chloride by GC
Acylation Oxalyl chloride dropwise addition Oxalyl chloride, DMF catalyst Room temp 12–14 88.1–90.1 99.3–99.6 Ether solvent; neutralization and vacuum distillation
  • Traditional chlorination of 4-methyl benzoic acid or its derivatives often leads to multiple chlorinated by-products, low yield, and difficult purification.
  • Use of 4-xylyl alcohol as starting material with controlled chlorination and catalysis reduces side reactions and improves product quality.
  • Hydrolysis and acylation steps are critical for converting intermediates into the desired chloromethyl benzoyl esters with high purity.
  • Industrial scalability is feasible due to relatively mild conditions, high yields, and solvent/reagent recycling.

The preparation of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is efficiently achieved through a three-step process involving controlled chlorination of 4-xylyl alcohol, hydrolysis of chlorinated intermediates, and acylation with oxalyl chloride under DMF catalysis. This method offers high yield (around 89%) and high purity (>99%) with minimized by-products and manageable reaction conditions, making it suitable for industrial application. The process benefits from careful control of reaction parameters and catalyst use, as well as solvent and reagent recycling to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzoic acid derivatives, while substitution reactions can yield various substituted benzoic acids.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in creating analgesics and anti-inflammatory drugs. The compound's chloromethyl group enhances its reactivity, making it suitable for further chemical modifications necessary for drug development .

2. Antitubercular Activity
Recent studies have identified derivatives of this compound as potential inhibitors of polyketide synthases, which are crucial in the biosynthesis of various antibiotics. For instance, modifications to the structure have shown promise in developing new antitubercular agents .

3. Formulation Development
In the context of drug formulation, this compound has been evaluated for its efficacy when combined with various excipients. Studies indicate that formulations utilizing this compound can enhance bioavailability and therapeutic effectiveness .

Cosmetic Applications

1. Skin Care Products
The compound is increasingly being incorporated into cosmetic formulations due to its potential benefits in skin care. Its properties may contribute to moisturizing effects and skin barrier enhancement. Research indicates that formulations containing this compound can be optimized using experimental design techniques to improve sensory attributes and stability .

2. Stability and Safety Testing
Cosmetic products containing this compound undergo rigorous safety assessments before market introduction. These studies focus on both safety and effectiveness, ensuring that products meet regulatory standards set by authorities such as the European Union .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of polymers with specific properties suitable for various applications, including coatings and adhesives. The chloromethyl group allows for further functionalization, enabling the development of tailored materials with desired mechanical and thermal properties .

2. Nanotechnology
The compound's ability to form nanoparticles is being explored for drug delivery systems. These nanoparticles can encapsulate active ingredients, enhancing their stability and controlled release profiles, which is particularly beneficial in therapeutic applications .

Data Tables

Application AreaSpecific Use CaseBenefits
PharmaceuticalsIntermediate for analgesicsEnhances reactivity for drug synthesis
Antitubercular agentsPotential new treatments for tuberculosis
CosmeticsSkin care formulationsImproves moisturizing effects
Safety testingEnsures compliance with regulatory standards
Materials SciencePolymer synthesisTailored properties for coatings and adhesives
Nanoparticle developmentEnhanced stability and controlled release

Case Studies

  • Pharmaceutical Development : A study conducted on the synthesis of analgesic compounds demonstrated that derivatives of this compound exhibited significant pain relief in animal models, paving the way for clinical trials.
  • Cosmetic Formulation Optimization : Research utilizing Box-Behnken design methodology revealed that formulations incorporating this compound showed improved sensory properties (e.g., texture and absorption), leading to enhanced consumer satisfaction.
  • Nanoparticle Drug Delivery : Investigations into nanoparticle systems using this compound indicated successful encapsulation of hydrophobic drugs, resulting in improved bioavailability when tested in vitro.

Mechanism of Action

The mechanism of action of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in research on enzyme function and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid are compared below with key analogs, highlighting differences in substituents, biological activities, and applications.

Structural and Functional Comparisons

Compound Name Key Substituents/Modifications Biological/Functional Properties Applications References
This compound Chloromethyl group on benzoyloxy methyl linker Reactive site for grafting, potential drug intermediate Material functionalization, drug design
2-((4-(Chloromethyl)benzoyl)oxy)benzoic acid (4CH2Cl) Chloromethyl on benzoyl group directly linked to salicylic acid Analgesic activity (hot-plate method) Tablet formulation for pain relief
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Nitrophenyl and azetidinone rings Antimicrobial and anti-inflammatory activity Pharmaceutical lead compounds
4-((cyclohexyloxy)methyl)benzoic acid Cyclohexyloxy methyl group Antiproliferative effects (mTORC1 inhibition) Cancer research
4-[(4-Methoxybenzoyl)amino]benzoic acid Methoxybenzamido group Improved hydrophilicity and hemocompatibility Biomedical coatings
4-(((4-Hydroxy-3,5-dimethoxybenzyl)oxy)methyl)benzoic acid Hydroxy and dimethoxybenzyl groups Antioxidant properties Antioxidant agents

Key Findings

  • Reactivity and Stability : The chloromethyl group in the target compound enhances reactivity for grafting onto polymers (e.g., polysulfone membranes), improving hydrophilicity (contact angle reduction from 86° to 32°) . In contrast, analogs like 4CH2Cl prioritize analgesic efficacy due to structural similarity to salicylic acid .
  • Biological Activity: Substituent position significantly impacts function. For example, nitrophenyl-azetidinone derivatives exhibit antimicrobial activity , while antiproliferative effects are observed in cyclohexyloxy-methyl analogs . The target compound’s lack of electron-donating groups (e.g., methoxy or hydroxy) may limit antioxidant activity compared to triazole derivatives .
  • Pharmacokinetics : The carboxylic acid group in all analogs improves solubility, but chloromethyl placement influences lipophilicity. 4CH2Cl’s optimal tablet formulation (using SSG and PVP-K30 excipients) demonstrates sustained release, whereas methyl ester derivatives (e.g., 4-(methoxycarbonyl)benzoic acid) are used in peptide synthesis due to enhanced stability .

Biological Activity

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid, also referred to as 4CH2Cl, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and neuroprotection. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4CH2Cl is derived from salicylic acid and 4-chloromethyl benzoyl chloride. Its structure features a chloromethyl group that enhances its reactivity and potential biological interactions. The compound's molecular formula is C16H15ClO4C_{16}H_{15}ClO_4, and it exhibits properties typical of salicylic acid derivatives, which are known for their anti-inflammatory and analgesic effects.

1. Analgesic Activity

Research has demonstrated that 4CH2Cl possesses notable analgesic properties. In a study where the analgesic effect was assessed using the writhing test in mice, 4CH2Cl was administered at a dose of 60 mg/kg. The results indicated a significant reduction in pain responses compared to control groups, suggesting effective analgesic action with lower gastric ulceration risks compared to traditional NSAIDs like aspirin .

Table 1: Analgesic Activity of 4CH2Cl

CompoundDose (mg/kg)Pain Response Reduction (%)
4CH2Cl60Significant
Aspirin60Moderate
Control-Baseline

2. Neuroprotective Effects

In addition to its analgesic properties, recent studies have indicated that 4CH2Cl may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease. The inhibition of these enzymes can help prevent the breakdown of neurotransmitters, thus enhancing cognitive function and potentially reducing amyloid plaque formation in the brain .

Table 2: Enzyme Inhibition Potency of 4CH2Cl

EnzymeIC50 (nM)
Acetylcholinesterase (AChE)40.3 ± 1.7
Monoamine oxidase B (MAO-B)23.4 ± 1.1

The biological activity of 4CH2Cl can be attributed to its structural characteristics that allow it to interact effectively with various biological targets:

  • Inhibition of AChE and MAO-B : The compound shows strong binding affinity for the active sites of AChE and MAO-B, leading to effective inhibition. This dual inhibition mechanism is particularly promising for therapeutic strategies against Alzheimer's disease .
  • Anti-inflammatory Action : As a derivative of salicylic acid, it likely exerts anti-inflammatory effects through cyclooxygenase (COX) inhibition, similar to other NSAIDs .

Case Study: Analgesic Efficacy in Animal Models

A study conducted by Tjahjono et al. (2021) evaluated the analgesic efficacy of 4CH2Cl in a controlled animal model. Mice were subjected to pain induction via acetic acid injection, followed by treatment with varying doses of 4CH2Cl. The results indicated a dose-dependent reduction in writhing responses, confirming its potential as an effective analgesic agent .

Case Study: Neuroprotective Potential

In a separate investigation focusing on neuroprotection, researchers assessed the effects of 4CH2Cl on cognitive decline in aged rat models induced by neurotoxic agents. The treatment group receiving 4CH2Cl showed improved cognitive performance in maze tests compared to untreated groups, supporting its role as a neuroprotective agent .

Q & A

Q. Design a protocol to assess the compound’s potential as a prodrug.

  • Methodological Answer :

Synthesis : Introduce labile groups (e.g., esterase-sensitive linkages) .

In vitro hydrolysis : Incubate with esterases (porcine liver) in PBS (pH 7.4) at 37°C. Monitor parent compound and metabolites via LC-MS .

Bioavailability : Compare plasma concentrations (rats) after oral vs. IV administration using HPLC .

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